

# spectroscopic data for 4-phenyl-1-butene (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 4-Phenyl-1-butene

Cat. No.: B1585249

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## A Spectroscopic Guide to 4-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-phenyl-1-butene**, a valuable building block in organic synthesis. The document details the compound's signature peaks in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in clear, tabular formats for easy reference. Furthermore, it outlines the detailed experimental protocols typically employed to acquire such data, ensuring reproducibility and accuracy in your own research endeavors.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-phenyl-1-butene**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Phenyl-1-butene**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.15	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
5.95 - 5.81	m	1H	-CH=CH <sub>2</sub>
5.10 - 4.98	m	2H	-CH=CH <sub>2</sub>
2.74	t, J = 7.6 Hz	2H	Ph-CH <sub>2</sub> -
2.38	q, J = 7.4 Hz	2H	-CH <sub>2</sub> -CH=CH <sub>2</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Phenyl-1-butene**[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
141.9	Quaternary Aromatic Carbon
138.5	-CH=CH <sub>2</sub>
128.4	Aromatic CH
128.3	Aromatic CH
125.8	Aromatic CH
115.1	-CH=CH <sub>2</sub>
35.8	Ph-CH <sub>2</sub> -
35.3	-CH <sub>2</sub> -CH=CH <sub>2</sub>

Table 3: Infrared (IR) Spectroscopy Peak List for **4-Phenyl-1-butene**[\[2\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3075	Medium	=C-H stretch (alkene)
3025	Medium	=C-H stretch (aromatic)
2930	Medium	C-H stretch (alkane)
1640	Medium	C=C stretch (alkene)
1605, 1495, 1450	Medium-Strong	C=C stretch (aromatic ring)
995, 910	Strong	=C-H bend (alkene, out-of-plane)
740, 700	Strong	C-H bend (aromatic, out-of-plane)

Table 4: Mass Spectrometry (MS) Data for **4-Phenyl-1-butene**<sup>[3]</sup>

m/z	Relative Intensity (%)	Proposed Fragment
132	30	[M] <sup>+</sup> (Molecular Ion)
104	100	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> (Base Peak)
91	85	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
78	20	[C <sub>6</sub> H <sub>6</sub> ] <sup>+</sup>
51	15	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: A small amount of **4-phenyl-1-butene** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- $^1\text{H}$  NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling.[5] Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard or the residual solvent peak.[5]

## Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining an infrared spectrum. For a liquid sample like **4-phenyl-1-butene**, the Attenuated Total Reflectance (ATR) technique is often employed.

- Sample Preparation: A single drop of neat **4-phenyl-1-butene** is placed directly onto the ATR crystal (e.g., diamond or germanium).[6]
- Instrument Setup: The FTIR spectrometer is set to acquire data in the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum of the clean, empty ATR crystal is recorded first.[6]
- Data Acquisition: The sample spectrum is then recorded. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[6]
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

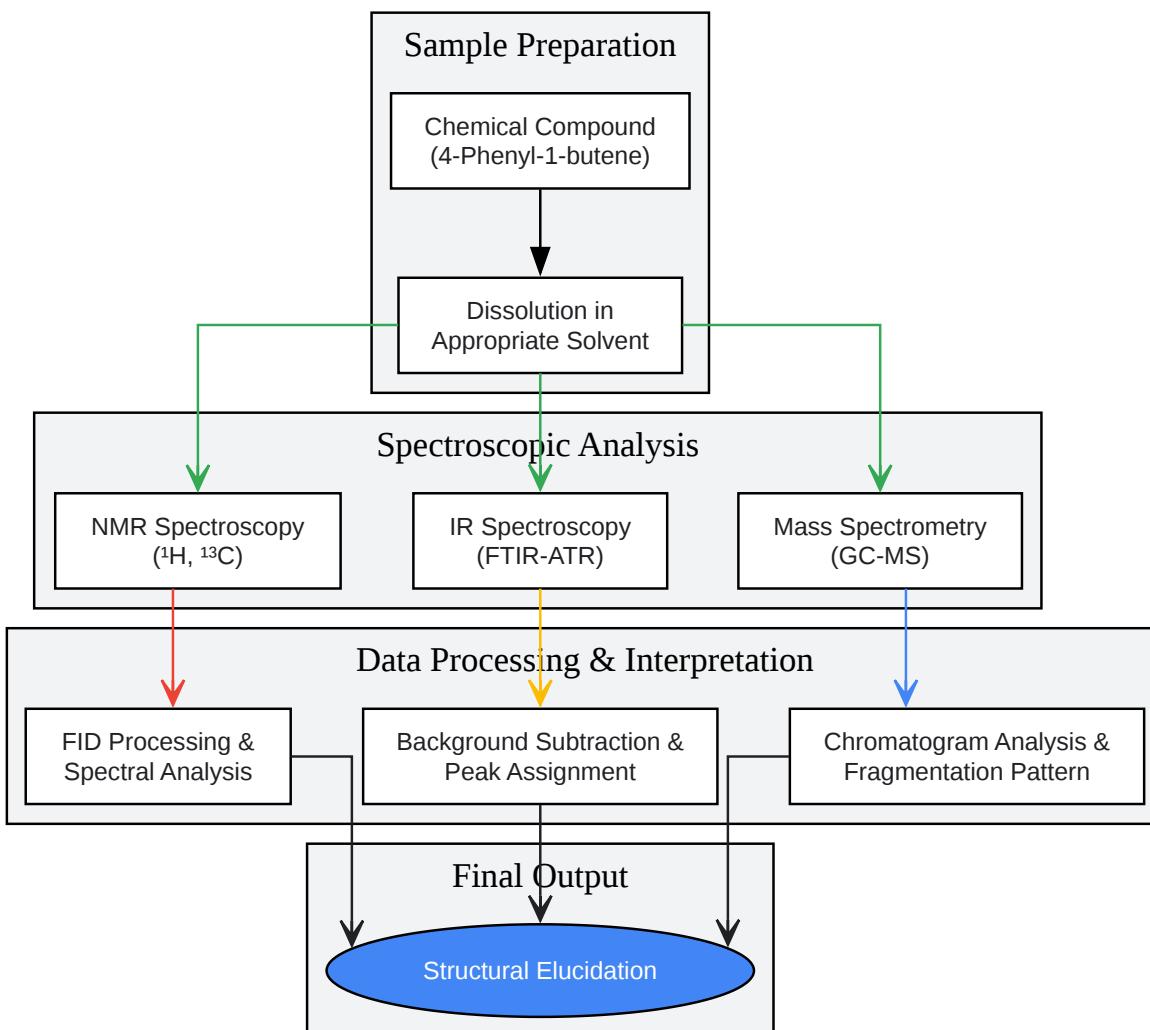
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like **4-phenyl-1-butene**.

- Sample Preparation: A dilute solution of **4-phenyl-1-butene** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation: A small volume of the sample (e.g., 1  $\mu$ L) is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure the separation of components.<sup>[7]</sup> Helium is typically used as the carrier gas.
- MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common ionization method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification by comparing it to spectral libraries or by analyzing the fragmentation pathways.<sup>[8]</sup>

## Visualizations

### General Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.



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Caption: A schematic of the general workflow for spectroscopic analysis.

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